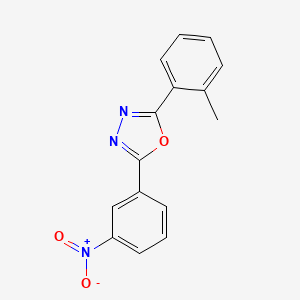![molecular formula C17H16O3 B5710238 3-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5710238.png)
3-[(2-allylphenoxy)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-allylphenoxy)methyl]benzoic acid, also known as AM404, is a synthetic derivative of the non-steroidal anti-inflammatory drug, ibuprofen. It was first synthesized in 1993 by researchers at the University of California, San Francisco. Since then, AM404 has been studied extensively for its potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders.
Mecanismo De Acción
3-[(2-allylphenoxy)methyl]benzoic acid acts as an inhibitor of the anandamide transporter, which leads to an increase in the concentration of anandamide in the synaptic cleft. This increase in anandamide concentration activates the cannabinoid receptors, leading to decreased pain and inflammation. Additionally, 3-[(2-allylphenoxy)methyl]benzoic acid activates the TRPV1 channel, leading to increased pain sensation and inflammation.
Biochemical and Physiological Effects:
3-[(2-allylphenoxy)methyl]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the release of anti-inflammatory cytokines, such as IL-10. Additionally, 3-[(2-allylphenoxy)methyl]benzoic acid has been shown to decrease the activation of glial cells, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2-allylphenoxy)methyl]benzoic acid has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to have a number of potential therapeutic applications, making it a promising target for drug development. However, one limitation is that it has a relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are a number of future directions for research on 3-[(2-allylphenoxy)methyl]benzoic acid. One area of interest is its potential therapeutic applications in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 3-[(2-allylphenoxy)methyl]benzoic acid and its potential interactions with other neurotransmitters and receptors. Finally, there is a need for further research on the safety and efficacy of 3-[(2-allylphenoxy)methyl]benzoic acid in vivo, particularly in human clinical trials.
Métodos De Síntesis
The synthesis of 3-[(2-allylphenoxy)methyl]benzoic acid involves the reaction of ibuprofen with allyl bromide in the presence of a base, followed by a reaction with 2-bromomethylphenol. The resulting product is then purified through column chromatography to yield 3-[(2-allylphenoxy)methyl]benzoic acid in high purity.
Aplicaciones Científicas De Investigación
3-[(2-allylphenoxy)methyl]benzoic acid has been extensively studied for its potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders. It has been shown to inhibit the reuptake of the endocannabinoid, anandamide, which is involved in pain and inflammation pathways. Additionally, 3-[(2-allylphenoxy)methyl]benzoic acid has been shown to activate the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
Propiedades
IUPAC Name |
3-[(2-prop-2-enylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-6-14-8-3-4-10-16(14)20-12-13-7-5-9-15(11-13)17(18)19/h2-5,7-11H,1,6,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBWACKDMZQJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Allylphenoxy)methyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-imidazo[1,2-a]pyridin-2-ylphenyl benzoate](/img/structure/B5710171.png)


![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5710191.png)

![N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5710211.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5710217.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)



![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)
![3,4-dimethoxy-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710268.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)